3-Butoxypropylamine

Vue d'ensemble

Description

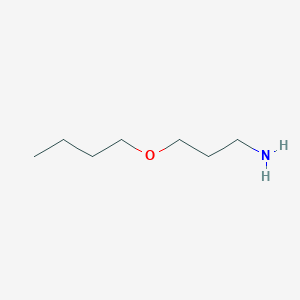

3-Butoxypropylamine, also known as γ-Butoxypropylamine, 3-(Butyloxy)propylamine, or 3-Aminopropyl butyl ether, is an organic compound with the molecular formula C₇H₁₇NO and a molecular weight of 131.22 g/mol . It is a clear, colorless to light yellow liquid with a boiling point of 169-170°C and a density of 0.853 g/mL at 25°C . This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Méthodes De Préparation

3-Butoxypropylamine can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropylamine with butanol in the presence of a base, such as sodium hydroxide, to form this compound . The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

3-Butoxypropylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound to primary amines using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted amines, amides, and nitriles .

Applications De Recherche Scientifique

Applications in Synthesis of Ligands

One of the primary applications of 3-Butoxypropylamine is in the synthesis of N-functionalized bis(phosphino)amine ligands . These ligands are crucial in coordination chemistry and homogeneous catalysis. They consist of a central nitrogen atom bonded to two phosphine groups, with 3-BPA acting as a precursor that incorporates ether, thioether, or pyridyl tethers into the ligand structure.

Table 1: Comparison of Ligand Structures

| Ligand Type | Structure Description | Application Area |

|---|---|---|

| Ether Tethered | Nitrogen linked to phosphine via an oxygen atom | Catalysis |

| Thioether Tethered | Nitrogen linked to phosphine via a sulfur atom | Coordination Chemistry |

| Pyridyl Tethered | Nitrogen linked to phosphine via a pyridyl ring | Organometallic Chemistry |

Polymer Chemistry Applications

In polymer chemistry, this compound is utilized in the synthesis of polyurea and polyurethane materials. Research indicates that it can be incorporated into formulations to enhance mechanical properties and thermal stability. For instance, studies have shown that using 3-BPA as an internal dispersing agent (IDA) in polyurea synthesis leads to improved performance characteristics compared to traditional methods .

Case Study: Polyurea Formation

A study investigated the use of 3-BPA in model reactions involving di-tert-butyl dicarbamate and other substrates for polyurea synthesis. The results indicated that incorporating 3-BPA significantly enhanced the mechanical properties of the resulting polyurea coatings, making them suitable for various industrial applications .

Analytical Applications

This compound has also been explored for its analytical applications, particularly in high-performance liquid chromatography (HPLC). It serves as a reagent for detecting various compounds due to its ability to form stable ion-associate complexes. This property has been leveraged in environmental monitoring, specifically for detecting contaminants such as bisphenol A (BPA) in water samples .

Table 2: Analytical Performance Metrics

| Parameter | Value |

|---|---|

| Detection Limit | 0.049 µg L⁻¹ |

| Enrichment Factor | 89% |

| Log Kd | 2.9 |

Biological Research Applications

While specific biological mechanisms involving this compound are not well-documented, its role as a precursor in synthesizing biologically relevant compounds warrants further investigation. Its potential interactions within biological systems could lead to novel therapeutic applications or insights into biochemical pathways .

Mécanisme D'action

The mechanism of action of 3-butoxypropylamine depends on its specific application. In organic synthesis, it acts as a nucleophile, participating in various substitution and addition reactions. The molecular targets and pathways involved vary based on the specific reaction or application. For example, in the synthesis of N-functionalized bis(phosphino)amine ligands, this compound reacts with phosphine compounds to form stable complexes that can be used as catalysts in various chemical reactions .

Comparaison Avec Des Composés Similaires

3-Butoxypropylamine can be compared with other similar compounds, such as:

3-Ethoxypropylamine: Similar in structure but with an ethoxy group instead of a butoxy group. It has different reactivity and applications.

3-Methoxypropylamine: Contains a methoxy group, leading to different physical and chemical properties.

3-Propoxypropylamine: Another similar compound with a propoxy group, used in different synthetic applications.

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.

Activité Biologique

3-Butoxypropylamine, also known by its synonyms such as γ-Butoxypropylamine and 3-(n-Butoxy)propylamine, is an organic compound with the molecular formula C₇H₁₇NO. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₇H₁₇NO

- Molecular Weight : 129.22 g/mol

- Boiling Point : 169–170 °C

- Density : 0.853 g/mL at 25 °C

- Refractive Index : 1.426

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential antimicrobial applications for this compound.

- Immune Modulation : There is evidence that certain amines can influence immune responses, which may extend to this compound based on its structural analogs.

Antimicrobial Activity

A study investigating the antimicrobial properties of various alkylamines found that derivatives similar to this compound demonstrated significant antibacterial effects against Gram-positive bacteria. The study utilized a broth microdilution method to assess minimum inhibitory concentrations (MICs).

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| n-Hexylamine | 16 | Escherichia coli |

| n-Octylamine | 8 | Pseudomonas aeruginosa |

Immune Modulatory Effects

Research focusing on immune modulation through synthetic analogs of butoxypropylamines has shown promising results. In vitro assays using murine splenocyte proliferation indicated that modifications in the alkyl chain length could enhance immune suppression.

| Analogue | EC50 (µM) | Immune Response Type |

|---|---|---|

| This compound | 1.5 | Suppression |

| N,N-Dimethylbutylamine | 0.99 | Enhanced Response |

| n-Hexylbutyloxypropylamine | 0.65 | Moderate Suppression |

The proposed mechanisms through which this compound exerts its biological effects include:

- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into cell membranes, potentially disrupting microbial integrity.

- Immune Cell Modulation : The compound may influence cytokine production and immune cell signaling pathways, leading to altered immune responses.

Safety and Toxicology

While exploring the biological activities of this compound, it is crucial to consider its safety profile. Preliminary studies indicate that at higher concentrations, it may exhibit cytotoxic effects on certain cell types.

Toxicity Data

| Endpoint | Value |

|---|---|

| LD50 (oral, rat) | >2000 mg/kg |

| Skin Irritation | Moderate |

| Eye Irritation | Severe |

Propriétés

IUPAC Name |

3-butoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-2-3-6-9-7-4-5-8/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUBRQWGZPPVBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066070 | |

| Record name | 1-Propanamine, 3-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16499-88-0 | |

| Record name | 3-Butoxy-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanamine, 3-butoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016499880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-butoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, 3-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-butoxypropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the aggregation behavior of 3-Butoxypropylamine in aqueous solutions?

A: Research using ultrasonic absorption methods reveals that this compound exhibits an interesting aggregation behavior in water. At concentrations above 0.5 mol dm−3, a second relaxation process, beyond the proton-transfer reaction, is observed. This secondary process is attributed to an aggregation reaction, specifically a tetramer formation, represented as 4A ↔ A4. This suggests that four this compound molecules tend to aggregate in solution at higher concentrations. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.